molecular formula C7H6N4O2 B13553558 1-(Azidomethyl)-3-nitrobenzene CAS No. 126799-84-6

1-(Azidomethyl)-3-nitrobenzene

Cat. No.: B13553558
CAS No.: 126799-84-6
M. Wt: 178.15 g/mol
InChI Key: ZSACFMUAFYJZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azidomethyl)-3-nitrobenzene is an organic compound characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Azidomethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

1-(Azidomethyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Cycloaddition Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper(I) catalyst.

Major Products

    Substitution: Various substituted benzene derivatives.

    Reduction: 1-(Aminomethyl)-3-nitrobenzene.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

1-(Azidomethyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazoles through click chemistry.

    Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.

    Industry: Utilized in the production of advanced materials, including polymers and explosives.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets. The nitro group can be reduced to an amino group, which can participate in further chemical transformations.

Comparison with Similar Compounds

1-(Azidomethyl)-3-nitrobenzene can be compared with other azido and nitrobenzene derivatives:

    1-(Azidomethyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.

    1-(Azidomethyl)-2-nitrobenzene: Similar structure but with the nitro group in the ortho position.

    1-(Azidomethyl)-5H-tetrazole: Contains an azido group attached to a tetrazole ring, used in energetic materials.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.

Properties

CAS No.

126799-84-6

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

1-(azidomethyl)-3-nitrobenzene

InChI

InChI=1S/C7H6N4O2/c8-10-9-5-6-2-1-3-7(4-6)11(12)13/h1-4H,5H2

InChI Key

ZSACFMUAFYJZDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.